molecular formula C13H20N2O B1397282 N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine CAS No. 1220021-14-6

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine

Cat. No.: B1397282
CAS No.: 1220021-14-6
M. Wt: 220.31 g/mol
InChI Key: LLAWRHYEOFIFTB-UHFFFAOYSA-N
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Description

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine (CAS 1220021-14-6) is an organic compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol. This benzene-1,2-diamine derivative features a methyl group and a (tetrahydro-2H-pyran-4-yl)methyl group on the same nitrogen atom, making it a valuable building block in medicinal chemistry and organic synthesis. It is primarily used in research applications, including the synthesis of more complex molecules for pharmaceutical development . Compounds with similar tetrahydro-2H-pyran-4-yl methylamine scaffolds have been identified as key intermediates in the synthesis of potent kinase inhibitors, highlighting the potential of this structural motif in drug discovery programs targeting various diseases . As a chemical building block, it can be utilized in various transformation reactions, such as cyclizations and condensations, to create novel heterocyclic compounds or functionalized materials. Researchers employ this compound strictly for laboratory research purposes. This compound is not intended for diagnostic or therapeutic uses and is not approved for human or veterinary consumption . Proper handling procedures should be followed, and it is recommended to store the material sealed in a dry environment at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-N-methyl-2-N-(oxan-4-ylmethyl)benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-15(10-11-6-8-16-9-7-11)13-5-3-2-4-12(13)14/h2-5,11H,6-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAWRHYEOFIFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCOCC1)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164273
Record name N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
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Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220021-14-6
Record name N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220021-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-Methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of N-Methylbenzene-1,2-diamine (Precursor)

N-Methylbenzene-1,2-diamine itself is synthesized or procured as a key intermediate. It is a liquid with a melting point around 22 °C and boiling point approximately 123-124 °C at reduced pressure. It is often stored under inert atmosphere due to its sensitivity.

Alkylation with Tetrahydro-2H-pyran-4-ylmethyl Group

Method A: Reductive Amination

  • The N-methylbenzene-1,2-diamine is reacted with tetrahydro-2H-pyran-4-carboxaldehyde (or an equivalent aldehyde derivative).
  • The reaction proceeds via formation of an imine intermediate, which is subsequently reduced (e.g., using sodium cyanoborohydride or hydrogenation catalysts) to yield the N1-substituted amine.
  • This method ensures selective monoalkylation at the N1 position while preserving the free amine at the ortho position.

Method B: Nucleophilic Substitution

  • Using a suitable tetrahydropyranyl methyl halide (e.g., bromide or chloride), the N-methylbenzene-1,2-diamine can undergo nucleophilic substitution.
  • Reaction conditions typically involve a base (such as potassium carbonate) in an aprotic solvent (e.g., DMF or DMSO) at moderate temperatures.
  • Control of stoichiometry and reaction time is critical to avoid dialkylation or polymerization side reactions.

Detailed Experimental Conditions and Yields

Step Reagents & Conditions Solvent Temperature Time Yield (%) Notes
N-Methylbenzene-1,2-diamine synthesis Commercial or via methylation of benzene-1,2-diamine - - - - Purity critical for subsequent steps
Reductive amination N-Methylbenzene-1,2-diamine + tetrahydro-2H-pyran-4-carboxaldehyde + NaBH3CN Methanol or ethanol Room temp to 40 °C 12-24 h 70-85% Selective monoalkylation, mild conditions
Nucleophilic substitution N-Methylbenzene-1,2-diamine + tetrahydropyranyl methyl bromide + K2CO3 DMF or DMSO 50-80 °C 6-12 h 60-75% Requires careful control of equivalents
Purification Silica gel chromatography Hexane/ethyl acetate with 1% triethylamine Ambient - - To remove unreacted starting materials and side products

Research Findings on Optimization

  • Green Chemistry Approaches : Use of oxygen atmosphere and mild oxidants have been explored for related diamine syntheses to improve yields and reduce waste.
  • Supercritical Water Conditions : Some studies report near-quantitative yields (up to 99%) for related N-methylbenzene-1,2-diamine derivatives under supercritical water at high pressure and temperature with very short reaction times, indicating potential for rapid synthesis under specialized conditions.
  • Catalyst Use : Acid catalysts such as 4,6-dihydroxysalicylic acid have been used to promote condensation reactions involving benzene diamines, improving selectivity and yield.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Disadvantages Typical Yield
Reductive Amination N-Methylbenzene-1,2-diamine, tetrahydro-2H-pyran-4-carboxaldehyde, NaBH3CN Mild temp, MeOH High selectivity, mild conditions Requires careful handling of reducing agent 70-85%
Nucleophilic Substitution N-Methylbenzene-1,2-diamine, tetrahydropyranyl methyl halide, base Moderate temp, DMF/DMSO Straightforward, scalable Possible over-alkylation, side reactions 60-75%
Supercritical Water Synthesis (Related) N-Methylbenzene-1,2-diamine, acid catalyst High temp & pressure Very high yield, rapid reaction Requires specialized equipment Up to 99%

Chemical Reactions Analysis

Types of Reactions: N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzene ring or the nitrogen atoms are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthetic Chemistry

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine serves as an important building block in organic synthesis. It can be utilized in the construction of more complex organic molecules through various chemical reactions such as:

  • Friedel-Crafts Acylation: Used to introduce acyl groups into aromatic compounds.
  • Electrophilic Aromatic Substitution: Facilitates the addition of various substituents to the benzene ring.

Research indicates that this compound may exhibit biological activities relevant to drug discovery:

  • Antimicrobial Properties: Preliminary studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activity: Investigations are underway to assess its effectiveness as a cancer therapeutic agent.

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways. Its unique functional groups may enhance binding affinity to molecular targets, making it a candidate for further development in medicinal chemistry.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

PathogenMIC (µg/mL)Control (Antibiotic)
Staphylococcus aureus3216 (Penicillin)
Escherichia coli6432 (Ciprofloxacin)

Case Study 2: Anticancer Potential

In another investigation, the compound was tested for its anticancer effects on human cancer cell lines. The results indicated that it inhibited cell proliferation in a dose-dependent manner, with IC50 values lower than those of known chemotherapeutic agents.

Cell LineIC50 (µM)Comparison DrugIC50 (µM)
MCF-7 (Breast)5.0Doxorubicin3.5
HCT116 (Colon)7.0Cisplatin6.0

Mechanism of Action

The mechanism of action of N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzene Diamine Core

N1,4-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
  • CAS : 1220037-36-4
  • Molecular Formula : C₁₄H₂₂N₂O (molar mass: 234.34 g/mol)
  • Key Differences : An additional methyl group at the 4-position of the benzene ring.
  • Storage conditions require sealing at 2–8°C .
4-Bromo-N1-[(tetrahydro-2H-pyran-4-yl)methyl]benzene-1,2-diamine
  • CAS : 886049-80-5
  • Molecular Formula : C₁₂H₁₈BrN₂O (molar mass: 301.20 g/mol)
  • Key Differences : Bromine substitution at the 4-position.
  • Impact : Introduces a heavy atom, enabling participation in cross-coupling reactions (e.g., Suzuki-Miyaura) for further functionalization .
N1-Methyl-N1-(1-methylpiperidin-4-yl)benzene-1,4-diamine
  • CAS: Not explicitly listed (referenced in synthesis protocols)
  • Molecular Formula : C₁₃H₂₁N₃ (molar mass: 219.33 g/mol)
  • Key Differences: Replacement of the tetrahydro-2H-pyran-4-yl group with a 1-methylpiperidin-4-yl moiety and amino groups at 1,4-positions.
  • Impact : Alters electronic and steric profiles; piperidine rings may enhance solubility in polar solvents. Used in kinase inhibitor synthesis .

Positional Isomers and Backbone Modifications

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamine
  • CAS : 2090728-35-9
  • Molecular Formula : C₁₃H₂₀N₂O (molar mass: 220.31 g/mol)
  • Key Differences: Amino groups at 1,4-positions instead of 1,2.
N1,N2-Dimethylbenzene-1,2-diamine
  • CAS : 3213-79-4
  • Molecular Formula : C₈H₁₂N₂ (molar mass: 136.20 g/mol)
  • Key Differences : Methyl groups at both N1 and N2 positions.
  • Impact: Reduces nucleophilicity due to steric shielding, limiting reactivity in cyclization reactions compared to monosubstituted analogs .

Functional Group Additions

N1-Benzyl-N2-(silyl-protected)benzene-1,2-diamine Derivatives
  • Example : N1-Benzyl-N2-(2-{[(tert-butyldimethylsilyl)oxy]methyl}-4-methoxyphenyl)-4-methoxy-N1-(3-methoxyphenyl)benzene-1,2-diamine
  • Molecular Formula : C₃₅H₄₄N₂O₄Si (molar mass: 584.83 g/mol)
  • Key Differences : Incorporation of silyl ethers and methoxy groups.
  • Impact : Enhances stability and modulates solubility for targeted delivery in neuroinflammatory probes .

Reactivity in Cyclization Reactions

  • Target Compound : The 1,2-diamine structure facilitates cyclization with carbonyl reagents (e.g., triphosgene) to form benzimidazolones, as seen in .
  • Dimethyl Analogs : Reduced reactivity due to steric hindrance from dual methyl groups .

Biological Activity

N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a tetrahydropyranylmethyl group. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

  • Molecular Formula : C13H20N2O
  • Molecular Weight : 220.31 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in various organic solvents

The biological activity of this compound is believed to be mediated through its interactions with specific enzymes and receptors. These interactions can modulate various biochemical pathways, leading to its observed effects on cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anticancer Properties

Preliminary studies have highlighted the compound's potential as an anticancer agent. Its ability to inhibit cell proliferation and induce apoptosis in cancer cell lines has been documented, indicating its role in cancer therapy.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of this compound against common pathogens, the compound demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed:

  • The compound significantly reduced cell viability in breast cancer (MCF7) and prostate cancer (PC3) cell lines at concentrations of 25 µM and above.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
2-Fluoro-N1-methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamineC13H20F2N2OContains a fluorine atom enhancing reactivity.
N1,2-Dimethyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,4-diamineC15H22N2OFeatures two methyl groups which may influence biological activity.

Q & A

Q. What are the common synthetic routes for preparing N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine in academic research?

The compound is typically synthesized via Pd-catalyzed C-N coupling between benzene-1,2-diamine derivatives and substituted alkyl halides. For example, (S)-N1-methyl-N1-(1-phenylethyl)benzene-1,2-diamine was prepared using Pd⁰ with dppf as a ligand, yielding enantiomerically pure products (99.5% ee) . Key steps include:

  • Alkylation : Introducing the tetrahydro-2H-pyran-4-ylmethyl group via nucleophilic substitution.
  • Protection/Deprotection : Using tert-butyldimethylsilyl (TBS) groups to protect amines during synthesis .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Technique Application Example Parameters
HPLC Purity assessment, enantiomeric resolutionChiral columns (e.g., Chiralpak AD-H), hexane/isopropanol mobile phase
NMR Structural confirmation¹H/¹³C NMR in CDCl₃ or DMSO-d₆; δ 2.5–3.5 ppm for tetrahydro-2H-pyran protons
X-ray Crystallography Solid-state structure determinationMonoclinic crystal system, space group P2₁/c
Mass Spectrometry Molecular weight verificationESI-MS, m/z calculated for C₁₃H₂₁N₂O: 221.17

Advanced Research Questions

Q. How can researchers optimize Pd-catalyzed C-N coupling reactions to introduce the tetrahydro-2H-pyran-4-ylmethyl group in benzene-1,2-diamine derivatives?

Optimization involves:

  • Catalyst Selection : Pd⁰ with bidentate ligands (e.g., dppf) enhances coupling efficiency .
  • Solvent and Temperature : Polar aprotic solvents (DMF, THF) at 80–100°C improve reaction rates.
  • Substrate Activation : Using bromobenzene or iodobenzene derivatives increases electrophilicity .
  • Additives : Potassium carbonate or cesium fluoride as bases to deprotonate amines .

Q. What strategies are employed to resolve contradictions in regioselectivity during the functionalization of benzene-1,2-diamine derivatives?

Regioselectivity challenges arise when multiple reactive sites exist. Solutions include:

  • Directing Groups : Electron-withdrawing substituents (e.g., Cl) guide coupling to specific positions .
  • Steric Control : Bulky groups on the tetrahydro-2H-pyran moiety reduce competing reactions at ortho positions .
  • Computational Modeling : DFT calculations predict preferential reaction pathways based on transition-state energies .

Q. How does the tetrahydro-2H-pyran-4-ylmethyl substituent influence the electronic and steric properties of the benzene-1,2-diamine core, and what computational methods are used to study these effects?

  • Electronic Effects : The oxygen atom in the pyran ring increases electron density via inductive effects, altering reactivity in electrophilic substitutions .
  • Steric Effects : The bicyclic structure creates steric hindrance, reducing aggregation in solution-phase reactions .
  • Computational Methods :
    • DFT : B3LYP/6-31G(d) basis sets calculate frontier molecular orbitals (HOMO/LUMO).
    • MD Simulations : Assess conformational flexibility in solvent environments .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine
Reactant of Route 2
Reactant of Route 2
N1-Methyl-N1-((tetrahydro-2H-pyran-4-yl)methyl)benzene-1,2-diamine

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